N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors have been reported to afford the respective organo-carboxamide ruthenium (II) complexes .Molecular Structure Analysis
The molecular structure of related compounds has been characterized by techniques such as NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru (II) atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Ru (II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various techniques . For instance, the computed absorption and fluorescence emission spectra of a methoxy substituted HBT derivative were found to be in agreement with the experimental peak values .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, including structures similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, have demonstrated significant antimicrobial activity. Specifically, some synthesized molecules exhibited more potent effects than reference drugs against pathogenic strains, with notable antibacterial activity against Gram-positive strains (Bikobo et al., 2017).
- Antifungal Activity: Various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides have been prepared and demonstrated low to moderate antifungal activity in vitro, suggesting their potential use in developing new antifungal agents (Saeed et al., 2008).
Anticancer Applications
- Anticancer Evaluation: Derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against four cancer cell lines, showing moderate to excellent anticancer activity. Some derivatives exhibited higher anticancer activities than the reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Photophysical and Chemical Applications
- Fluorescence Characteristics: Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, demonstrating excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. These properties suggest their utility in developing new fluorescent materials and sensors (Zhang et al., 2017).
Synthesis and Material Science
- Green Chemistry Approaches: The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions conforming to green chemistry principles indicates an interest in developing environmentally friendly synthetic pathways for these compounds, which could have broader implications in material science and sustainable chemistry practices (Horishny et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)29-23/h3-15H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQOINOADUCMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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